molecular formula C16H18NO5P B14531945 Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate CAS No. 62425-27-8

Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate

Cat. No.: B14531945
CAS No.: 62425-27-8
M. Wt: 335.29 g/mol
InChI Key: BVSMPRKVHSERJV-UHFFFAOYSA-N
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Description

Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate is an organophosphorus compound that features both nitrophenyl and ethylphenyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate typically involves the reaction of 2-nitrophenol with 2-ethylphenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:

2-Nitrophenol+2-Ethylphenylphosphonic dichlorideEthyl 2-nitrophenyl (2-ethylphenyl)phosphonate+HCl\text{2-Nitrophenol} + \text{2-Ethylphenylphosphonic dichloride} \rightarrow \text{this compound} + \text{HCl} 2-Nitrophenol+2-Ethylphenylphosphonic dichloride→Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group on the phosphonate can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phenylphosphonate
  • 2-Nitrophenylphosphonate
  • Diethyl phosphonate

Uniqueness

Ethyl 2-nitrophenyl (2-ethylphenyl)phosphonate is unique due to the presence of both nitrophenyl and ethylphenyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

62425-27-8

Molecular Formula

C16H18NO5P

Molecular Weight

335.29 g/mol

IUPAC Name

1-[ethoxy-(2-nitrophenoxy)phosphoryl]-2-ethylbenzene

InChI

InChI=1S/C16H18NO5P/c1-3-13-9-5-8-12-16(13)23(20,21-4-2)22-15-11-7-6-10-14(15)17(18)19/h5-12H,3-4H2,1-2H3

InChI Key

BVSMPRKVHSERJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1P(=O)(OCC)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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